molecular formula C14H27N B14336121 N-Butyl-2,3,3-trimethyl-2-norbornanamine CAS No. 100913-09-5

N-Butyl-2,3,3-trimethyl-2-norbornanamine

Cat. No.: B14336121
CAS No.: 100913-09-5
M. Wt: 209.37 g/mol
InChI Key: YETIEFAHKKAEOY-UHFFFAOYSA-N
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Description

N-Butyl-2,3,3-trimethyl-2-norbornanamine (CAS Number 100913-09-5) is a specialized norbornane derivative of significant interest in advanced chemical synthesis and catalytic research. This compound features a bulky, bicyclic norbornyl group, which makes it a valuable precursor or ligand in the development of novel organometallic complexes. Its primary research application is in the field of medicinal inorganic chemistry, where it has been utilized in the preparation of Platinum-N-heterocyclic carbene (NHC) derivatives. These platinum-based complexes are investigated for their potential therapeutic effects, particularly as anticancer agents, due to their distinct mechanisms of action which may differ from traditional platinum drugs . The structural framework of the norbornane core imparts unique steric and electronic properties that can influence the reactivity and stability of the resulting metal complexes. Researchers value this compound for exploring new pathways in the synthesis of potential chemotherapeutic agents and for the development of next-generation catalysts. As a building block in organometallic chemistry, it enables the study of structure-activity relationships that are crucial for optimizing biological activity and material properties. This compound is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

100913-09-5

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-butyl-2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C14H27N/c1-5-6-9-15-14(4)12-8-7-11(10-12)13(14,2)3/h11-12,15H,5-10H2,1-4H3

InChI Key

YETIEFAHKKAEOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1(C2CCC(C2)C1(C)C)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Context of Norbornanamine Derivatives

The target compound belongs to the norbornane family, characterized by a bicyclo[2.2.1]heptane skeleton. Substitutions at the 2-, 3-, and 3-positions with methyl groups and an N-butyl moiety introduce steric and electronic complexity. The rigidity of the norbornane system necessitates precise synthetic strategies to install substituents without destabilizing the bicyclic framework.

Synthetic Pathways for N-Butyl-2,3,3-Trimethyl-2-Norbornanamine

Diels-Alder Cycloaddition for Norbornane Skeleton Formation

The norbornane core is typically synthesized via a Diels-Alder reaction between cyclopentadiene and a suitably substituted dienophile. For 2,3,3-trimethylnorbornene , the dienophile (e.g., 2,3-dimethylmaleic anhydride) reacts with cyclopentadiene under thermal conditions to yield the bicyclic adduct. Subsequent hydrolysis and decarboxylation generate the 2,3,3-trimethylnorbornane intermediate.

Key Reaction:

$$
\text{Cyclopentadiene} + \text{2,3-Dimethylmaleic anhydride} \xrightarrow{\Delta} \text{2,3,3-Trimethylnorbornene adduct}
$$

Amine Functionalization via Alkylation

Introducing the N-butyl group requires alkylation of a preformed norbornanamine. 2,3,3-Trimethyl-2-norbornanamine (CAS 63907-06-2) serves as the precursor.

Method A: Direct N-Alkylation
  • Reagents : 2,3,3-Trimethyl-2-norbornanamine, butyl bromide, potassium carbonate.
  • Conditions : Reflux in acetonitrile for 12–24 hours.
  • Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen.
  • Yield : ~60–70% after purification via recrystallization.
Method B: Reductive Amination
  • Reagents : 2,3,3-Trimethylnorbornanone, butylamine, sodium cyanoborohydride.
  • Conditions : Methanol, room temperature, 24 hours.
  • Mechanism : Imine formation followed by reduction.
  • Yield : ~50–55%.

Metal-Catalyzed Coupling Reactions

Copper(I) bromide-mediated coupling, as reported by Caporusso et al., enables C–N bond formation. While originally applied to alkynyl amines, this method can be adapted for norbornanamine derivatives:

Procedure:
  • Substrate : 2-Bromo-2,3,3-trimethylnorbornane.
  • Reagents : Butylamine, CuBr, acetonitrile.
  • Conditions : 20°C, 0.5 hours.
  • Yield : 99% (crude), requiring subsequent purification.

Cycloaliphatic Diamine Route (Patent-Based Synthesis)

A patent by DE2749984C2 outlines the synthesis of N-substituted cycloaliphatic amines via trans-1,2-diamine intermediates. Adapting this approach:

  • Trans-Diamine Synthesis : React 1,2-cycloaliphatic diamine with butyl isocyanate to form a urea intermediate.
  • Hydrogenolysis : Use Pd/C and H₂ to cleave the urea, yielding the secondary amine.
  • Final Alkylation : Methylate the amine using methyl iodide to achieve the tertiary structure.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Direct N-Alkylation 2,3,3-Trimethylnorbornanamine Butyl bromide, K₂CO₃ 60–70% Straightforward, scalable Competing side alkylations
Reductive Amination 2,3,3-Trimethylnorbornanone Butylamine, NaBH₃CN 50–55% Avoids strong bases Lower yield
Cu-Catalyzed Coupling 2-Bromo-2,3,3-trimethylnorbornane CuBr, butylamine 99%* Rapid, high efficiency Requires halogenated precursor
Patent Route Trans-1,2-diamine Butyl isocyanate, Pd/C 70–75% High purity, controlled stereochemistry Multi-step, cost-intensive

*Crude yield; purification reduces final yield.

Critical Considerations in Synthesis

Steric Effects and Regioselectivity

The 2-position’s steric hindrance (due to three methyl groups) complicates alkylation. Bulky bases (e.g., DBU) improve selectivity by deprotonating the amine without promoting elimination.

Purification Challenges

The product often requires salt formation (e.g., hydrochloride) for crystallization. Recrystallization from methanol/diethyl ether yields pure amine salts.

Stereochemical Integrity

The norbornane skeleton’s rigidity limits conformational flexibility, ensuring substituents retain their spatial orientation. However, alkylation at the 2-position may introduce racemization if chiral centers are present.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-2,3,3-trimethyl-2-norbornanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert it into amines with different degrees of saturation.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-Butyl-2,3,3-trimethyl-2-norbornanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Butyl-2,3,3-trimethyl-2-norbornanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Limitations and Contradictions in Evidence

  • References to N-butyl-2 cyanoacrylate (Glubran-2®) in ovarian vein embolization pertain to a chemically distinct acrylate polymer and are irrelevant to amine comparisons.
  • The hindered amine stabilizer shares a butyl group but differs in backbone and application, limiting direct parallels.

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